4-(Trifluoromethyl)pyridine-2,6-diol

Description

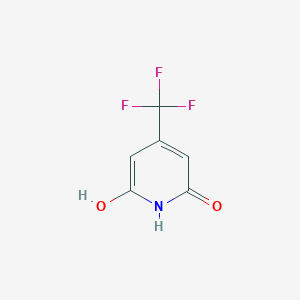

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRJBDGYOYOWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573297 | |

| Record name | 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356518-28-0 | |

| Record name | 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyridine-2,6-diol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Trifluoromethyl)pyridine-2,6-diol (CAS RN: 356518-28-0), a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] The presence of a strongly electron-withdrawing trifluoromethyl group combined with two ionizable hydroxyl groups on a pyridine scaffold imparts a unique and complex chemical character.[2] This document moves beyond a simple recitation of data, offering in-depth explanations of the underlying chemical principles, particularly the critical role of tautomerism. It is designed for researchers, scientists, and drug development professionals, providing not only theoretical insights but also detailed, field-proven experimental and computational protocols for the independent characterization of this and similar molecules.

Molecular Structure and the Critical Role of Tautomerism

The nominal structure of 4-(Trifluoromethyl)pyridine-2,6-diol belies its complex solution and solid-state behavior. Like simpler hydroxypyridines, this molecule is subject to prototropic tautomerism, existing as an equilibrium mixture of several forms. The exact position of this equilibrium is paramount as it dictates nearly all other physicochemical properties, including solubility, acidity, and lipophilicity.[3][4]

The primary tautomeric forms include the aromatic diol, the mono-keto hydroxypyridinone, and the non-aromatic pyridinedione.

Caption: Tautomeric equilibria of 4-(Trifluoromethyl)pyridine-2,6-diol.

Based on extensive studies of analogous 2-hydroxypyridine/2-pyridone systems, the equilibrium is highly sensitive to the environment.[3] In the gas phase or non-polar solvents, the aromatic hydroxy form may be significant. However, in polar solvents like water and in the solid state, the more polar pyridone and dione forms, which allow for stronger intermolecular hydrogen bonding, are expected to predominate.[4] This shift is driven by the greater dipole moment of the keto forms, leading to more favorable solvation in polar media.[4] The strongly electron-withdrawing trifluoromethyl group further influences the electron density of the ring, likely favoring the keto tautomers. For the remainder of this guide, properties will be discussed with the understanding that the molecule likely exists primarily as the hydroxypyridinone and/or dione tautomers under typical experimental conditions.

Synthesis Pathway

A likely precursor would be ethyl 4,4,4-trifluoroacetoacetate, which contains the required trifluoromethyl group and appropriate functionality for cyclization.

Caption: Proposed one-pot synthesis workflow for the target compound.

Core Physicochemical Properties

Direct experimental data for 4-(Trifluoromethyl)pyridine-2,6-diol is sparse. Therefore, this section combines theoretical predictions based on analogous structures with detailed protocols for experimental determination.

Data Summary

The following table summarizes the key physicochemical properties. Calculated values are derived from established computational algorithms and serve as robust estimates pending experimental verification.

| Property | Value (Predicted/Calculated) | Method/Source | Experimental Protocol Section |

| Molecular Formula | C₆H₄F₃NO₂ | - | N/A |

| Molecular Weight | 179.10 g/mol | - | N/A |

| CAS Number | 356518-28-0 | [1] | N/A |

| pKa₁ (first deprotonation) | ~ 4.5 - 5.5 | Computational (QM/QSAR) | 3.2.2 |

| pKa₂ (second deprotonation) | ~ 8.0 - 9.0 | Computational (QM/QSAR) | 3.2.2 |

| cLogP | ~ 0.5 - 0.8 | Fragment-based calculation | 3.3.2 |

| Aqueous Solubility | Moderately Soluble | Qualitative Assessment | 3.4.2 |

Acid-Base Properties (pKa)

The molecule possesses two acidic protons from the hydroxyl groups and a weakly basic nitrogen atom. The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the hydroxyl groups compared to unsubstituted dihydroxypyridine and decreases the basicity of the ring nitrogen.

3.2.1 Mechanistic Insights & Predicted Values Due to the tautomerism, the observed pKa values will represent the macroscopic dissociation constants of the equilibrium mixture. The first deprotonation is expected from the more acidic hydroxyl group, likely influenced by the adjacent carbonyl in the hydroxypyridinone tautomer. Quantum mechanical (QM) and QSAR methods have proven effective in predicting the pKa of hydroxypyridin-4-ones with an accuracy of ±0.2 to 1.0 log units.[7][8] Applying these principles, the first pKa is estimated to be in the moderately acidic range of 4.5-5.5, with the second deprotonation occurring at a higher pH of 8.0-9.0.

3.2.2 Experimental Protocol: Potentiometric Titration This self-validating protocol determines the pKa values by monitoring pH changes upon addition of a titrant.

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in ~50 mL of degassed, deionized water. If solubility is limited, a co-solvent (e.g., 10% methanol) can be used, but the pKa will be an apparent value (pKa').

-

Instrumentation: Calibrate a high-precision pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Use a magnetic stirrer at a constant, slow speed.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05 mL). Record the pH after each addition, ensuring the reading stabilizes.

-

Titration (Basic pKa): To determine the pKa of the conjugate acid (protonated nitrogen), start with a fresh solution and titrate with 0.1 M HCl.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For polyprotic systems, the pKa values are determined from the pH at the midpoint between equivalence points. Use derivative plots (dpH/dV) to accurately locate the equivalence points.

-

Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Lipophilicity (LogP & LogD)

Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[9] It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for all ionic species.

3.3.1 Mechanistic Insights & Calculated Values The LogP value represents a balance between the hydrophilic character of the hydroxyl/carbonyl groups and the lipophilic nature of the trifluoromethyl group and the pyridine ring. Computational methods based on fragment contributions are reliable for estimating LogP.[10][11] Based on these methods, the calculated LogP (cLogP) is estimated to be in the range of 0.5 - 0.8. This indicates a relatively balanced hydrophilic/lipophilic character for the neutral molecule. Since the molecule is acidic, its LogD will decrease significantly as the pH increases above the first pKa, due to the formation of the more water-soluble anionic species.

3.3.2 Experimental Protocol: Shake-Flask Method (OECD 107) This classic method directly measures the partitioning of the compound between n-octanol and water.

-

Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 7.4, 9.0). Pre-saturate n-octanol with the aqueous buffer and vice-versa by shaking them together for 24 hours and allowing the layers to separate.

-

Partitioning: Dissolve a known amount of the compound in the pre-saturated n-octanol. Add a precise volume of this solution to a precise volume of the corresponding pre-saturated aqueous buffer in a glass vessel.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 2-24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation:

-

P = [Concentration in Octanol] / [Concentration in Aqueous]

-

LogP is the value determined at a pH where the compound is >99% neutral (e.g., pH 2.0).

-

LogD is the value determined at a specific pH (e.g., 7.4).

-

-

Validation: The total amount of substance recovered from both phases should be within 90-110% of the initial amount added. Perform the experiment in triplicate.

Aqueous Solubility

Solubility is a fundamental property that affects bioavailability and formulation. The presence of hydrogen bond donors and acceptors in the molecule suggests some degree of water solubility, while the rigid, crystalline nature of pyridones can limit it due to high crystal lattice energy.[12]

3.4.1 Mechanistic Insights The solubility of 4-(Trifluoromethyl)pyridine-2,6-diol will be a function of the interplay between its ability to hydrogen bond with water via its -OH and C=O groups and the energy required to overcome the intermolecular forces in its solid-state crystal lattice. The solubility is expected to be pH-dependent, increasing significantly at pH values above the first pKa as the highly soluble anionic form is generated.

3.4.2 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffered aqueous solutions at various pH values (e.g., 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). The continued presence of undissolved solid must be confirmed.

-

Sample Preparation: After equilibration, allow the solid to settle. Filter the supernatant through a low-binding 0.45 µm filter to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.

-

Validation: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). The calculated solubility should be consistent for the last two time points.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for unambiguous structural confirmation and for studying the tautomeric equilibrium.

Sources

- 1. achmem.com [achmem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 6. (PDF) Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic [research.amanote.com]

- 7. Prediction of 3-hydroxypyridin-4-one (HPO) hydroxyl pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. optibrium.com [optibrium.com]

- 9. acdlabs.com [acdlabs.com]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 12. Molecular modeling analysis: "Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?" - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Trifluoromethyl)pyridine-2,6-diol: A Key Intermediate in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of therapeutic candidates. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] When appended to a heterocyclic scaffold like pyridine, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique combination of electronic properties and metabolic resistance, making it a valuable building block in drug design.[2][3][4]

This technical guide provides an in-depth examination of 4-(Trifluoromethyl)pyridine-2,6-diol, a specific TFMP derivative of significant interest. We will delve into its fundamental molecular characteristics, synthesis, and potential applications, offering insights grounded in established chemical principles to support researchers in leveraging this compound for the development of next-generation therapeutics.

Core Molecular and Physicochemical Properties

4-(Trifluoromethyl)pyridine-2,6-diol is a heterocyclic compound whose structure is defined by a pyridine ring substituted with a trifluoromethyl group at the 4-position and hydroxyl groups at the 2- and 6-positions. These substitutions create a molecule with distinct electronic and structural features relevant to its chemical reactivity and utility as a synthetic intermediate.

Key Compound Identifiers

The fundamental properties of 4-(Trifluoromethyl)pyridine-2,6-diol are summarized below for quick reference.

| Identifier | Value | Source(s) |

| Molecular Formula | C6H4F3NO2 | [5][6] |

| Molecular Weight | 179.10 g/mol | [5][6] |

| CAS Number | 356518-28-0 | [5] |

| Canonical SMILES | C1=C(C=C(NC1=O)O)C(F)(F)F | [5] |

| InChIKey | Not readily available |

Structural Considerations: Tautomerism

A critical feature of 2,6-dihydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. For 4-(Trifluoromethyl)pyridine-2,6-diol, this equilibrium involves the diol form and the more stable 6-Hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one form. This tautomerization is a key determinant of the molecule's reactivity, influencing its hydrogen bonding capabilities and its behavior in various chemical transformations. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the pyridine ring, influencing this equilibrium.[7]

Caption: Tautomeric equilibrium of 4-(Trifluoromethyl)pyridine-2,6-diol.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines, particularly those bearing functional groups amenable to further elaboration, is a cornerstone of medicinal chemistry. While specific, peer-reviewed synthetic routes for 4-(Trifluoromethyl)pyridine-2,6-diol are not extensively detailed in readily available literature, its synthesis can be approached through established methods for constructing functionalized pyridine rings. A common and powerful strategy involves the cyclocondensation of a trifluoromethyl-containing building block.

A plausible synthetic approach is the cyclocondensation reaction starting from a trifluoromethyl β-ketoester, such as ethyl trifluoroacetate, and an appropriate C3-amide synthon like malonamide. This type of reaction is a well-established method for forming pyrimidine and pyridine scaffolds.[8]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of the target compound, highlighting the key stages from starting materials to the final product.

Caption: Conceptual workflow for the synthesis of 4-(Trifluoromethyl)pyridine-2,6-diol.

Step-by-Step Protocol (Hypothetical)

This protocol is based on analogous syntheses of related heterocyclic compounds and serves as a representative methodology.[8]

-

Reaction Setup: To a stirred suspension of sodium hydride (2.1 equivalents) in an inert solvent such as toluene in a round-bottomed flask under an inert atmosphere (e.g., nitrogen), add butanol (catalytic amount) at a controlled temperature (e.g., 40°C).

-

Addition of Reagents: Sequentially add malonamide (1.0 equivalent) followed by the slow addition of ethyl trifluoroacetate (1.0 equivalent). The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Reaction: After the initial exotherm subsides, heat the reaction mixture (e.g., on a steam bath) for several hours to drive the reaction to completion.

-

Workup and Isolation: Cool the mixture and extract with water. The aqueous extracts are combined, treated with activated charcoal to remove colored impurities, and filtered.

-

Acidification: Cool the filtrate to 10-15°C and carefully acidify to pH 1-2 with concentrated hydrochloric acid. This will precipitate the product.

-

Purification: The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Applications in Research and Drug Discovery

The true value of 4-(Trifluoromethyl)pyridine-2,6-diol lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The trifluoromethyl group and the dihydroxy-pyridine scaffold each contribute unique and valuable properties.

The Role of the Trifluoromethyl Group

The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, impacting ionization state and solubility at physiological pH.[2] Furthermore, the C-F bond is exceptionally strong, meaning the -CF3 group is highly resistant to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes), which can improve a drug's half-life and overall pharmacokinetic profile.[1]

The Pyridine Scaffold

The pyridine ring is a common motif in pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. The diol/pyridone functionality of the target molecule offers multiple reactive sites for further chemical modification. The hydroxyl groups can be functionalized through etherification, esterification, or converted into leaving groups (e.g., chlorides) for subsequent nucleophilic substitution or cross-coupling reactions.[9] This synthetic versatility makes it an attractive starting point for constructing diverse chemical libraries for screening.

Derivatives of trifluoromethylpyridines have found applications as agrochemicals and are being investigated for various therapeutic areas, including oncology and infectious diseases, often targeting kinases and other key signaling pathways.[2][4]

Safety and Handling

Proper safety precautions are essential when handling any chemical intermediate.

-

Hazard Statements: Based on supplier information, 4-(Trifluoromethyl)pyridine-2,6-diol is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful if inhaled (H332).[5]

-

Precautionary Statements: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[5]

-

Storage: The compound should be stored under an inert atmosphere at 2-8°C to ensure its stability.[5]

Conclusion

4-(Trifluoromethyl)pyridine-2,6-diol represents a valuable and strategic building block for chemical synthesis, particularly within the fields of pharmaceutical and agrochemical research. Its combination of a metabolically robust trifluoromethyl group with a versatile and functionalizable dihydroxypyridine core provides a powerful platform for developing novel chemical entities. Understanding its fundamental properties, synthetic accessibility, and the strategic advantages conferred by its structural motifs empowers researchers to effectively incorporate this compound into innovative discovery programs.

References

-

Home Sunshine Pharma. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055. Available from: [Link]

-

PubChemLite. 6-(trifluoromethyl)pyridine-2,4-diol (C6H4F3NO2). Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

ResearchGate. (PDF) A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Available from: [Link]

-

ResearchGate. (PDF) Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. achmem.com [achmem.com]

- 6. chemscene.com [chemscene.com]

- 7. ossila.com [ossila.com]

- 8. 2-(TRIFLUOROMETHYL)PYRIMIDINE-4,6-DIOL synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine | 1196154-31-0 | Benchchem [benchchem.com]

tautomers of 4-(Trifluoromethyl)pyridine-2,6-diol

An In-Depth Technical Guide to the Tautomeric Landscape of 4-(Trifluoromethyl)pyridine-2,6-diol

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, presents a significant challenge and opportunity in medicinal chemistry and materials science.[1] For heterocyclic compounds, particularly those with biological relevance, the predominant tautomeric form can dictate physicochemical properties, receptor binding affinity, and metabolic stability.[2][3] This guide provides a comprehensive technical exploration of the , a pyridine derivative featuring a potent electron-withdrawing group. We will dissect the structural possibilities, delineate rigorous experimental and computational protocols for their characterization, and discuss the profound implications of this tautomeric equilibrium for researchers, scientists, and drug development professionals.

The Tautomeric Challenge: Beyond a Single Structure

4-(Trifluoromethyl)pyridine-2,6-diol is not a single, static entity but rather a collection of interconverting isomers, or tautomers. This arises from the migration of a proton, typically between a heteroatom and a carbon atom, accompanied by a shift in double bonds.[4] For pyridinols, the most common equilibrium is the keto-enol tautomerism, where the hydroxyl (-OH) or "enol" form coexists with a pyridone (-C=O) or "keto" form.[5]

The position of this equilibrium is a delicate balance influenced by several factors:

-

Aromaticity: The enol form preserves the aromaticity of the pyridine ring, a significant stabilizing factor.

-

Bond Energies: The formation of a strong carbonyl (C=O) bond in the keto form can be energetically favorable.

-

Substituent Effects: The strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the electron density of the pyridine ring, thereby affecting the acidity of the N-H and O-H protons and the overall stability of each tautomer.[4][6]

-

Solvent Environment: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar keto tautomers through mechanisms like hydrogen bonding, while non-polar solvents often favor the less polar enol form.[7][8]

For 4-(Trifluoromethyl)pyridine-2,6-diol, at least three primary tautomers are expected to be in equilibrium.

Caption: Primary tautomeric forms of 4-(Trifluoromethyl)pyridine-2,6-diol.

Elucidating the Equilibrium: A Multi-Pronged Approach

Determining the relative populations of these tautomers requires a combination of spectroscopic and computational techniques. No single method provides a complete picture; instead, a consensus emerges from the synergy of multiple analytical strategies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for identifying and quantifying tautomers in solution, as the distinct chemical environments of the nuclei in each form lead to separate sets of signals.[2][7] The ratio of the integrals of corresponding signals directly reflects the molar ratio of the tautomers.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(Trifluoromethyl)pyridine-2,6-diol.

-

Prepare a series of samples by dissolving the compound in a range of deuterated solvents of varying polarities (e.g., DMSO-d₆, D₂O, CD₃OD, CDCl₃, Benzene-d₆). This is critical to assess the solvent's influence on the equilibrium.[7]

-

Ensure all solvents are of high purity to avoid interference from impurities, especially water.

-

Use a consistent concentration across all samples to minimize concentration-dependent effects.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (≥400 MHz).

-

Maintain a constant temperature (e.g., 298 K) for all measurements, as the equilibrium can be temperature-sensitive.[7]

-

For ¹H NMR, ensure a sufficient number of scans for a high signal-to-noise ratio, allowing for accurate integration.

-

For ¹³C NMR, which is crucial for observing the carbonyl carbons of the keto forms, acquire spectra with a sufficient number of scans and an appropriate relaxation delay.

-

-

Data Analysis:

-

Identify distinct sets of signals corresponding to each tautomer. Pay close attention to the chemical shifts of the ring protons and the presence of signals in the carbonyl region (~160-180 ppm) of the ¹³C spectrum.

-

Carefully integrate the non-overlapping signals from the ¹H spectrum for each tautomer. The ratio of these integrals provides the tautomeric ratio (KT).

-

Compare the observed chemical shifts to those predicted by computational models or data from analogous locked-ring compounds to confirm assignments.

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers

| Tautomer Form | Ring Protons (¹H) | Carbonyl Carbon (¹³C) | C-OH Carbon (¹³C) |

|---|---|---|---|

| Di-enol | 6.5 - 7.5 | N/A | 150 - 165 |

| Keto-enol | 5.5 - 7.0 | 160 - 175 | 150 - 165 |

| Di-keto | 3.0 - 4.5 | 165 - 180 | N/A |

Note: These are estimated ranges based on known pyridinol/pyridone systems and are subject to solvent and substituent effects.

Caption: Workflow for NMR-based tautomer analysis.

UV-Visible Spectroscopy: Probing Electronic Transitions

The different conjugated systems of the enol and keto tautomers result in distinct electronic transitions, which can be observed as different absorption maxima (λmax) in a UV-Vis spectrum.[9][10] While spectral overlap can be a challenge, this method is highly sensitive and excellent for studying solvent effects.

-

Sample Preparation:

-

Prepare a stock solution of 4-(Trifluoromethyl)pyridine-2,6-diol in a suitable solvent (e.g., methanol).

-

Prepare a series of dilute solutions (~10⁻⁵ M) in a wide range of spectroscopic-grade solvents (e.g., water, ethanol, acetonitrile, dioxane, cyclohexane).

-

Self-Validation Step: To determine the molar absorptivity coefficients (ε) for each pure tautomer, synthesize and analyze "locked" derivatives (e.g., 2,6-dimethoxy-4-(trifluoromethyl)pyridine for the di-enol form and 1-methyl-6-hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one for a keto-enol form). These locked compounds cannot tautomerize and thus provide a clean spectrum for a single form.[7]

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a blank for each measurement.

-

-

Data Analysis:

-

Identify the λmax values for each tautomer. The aromatic enol form is expected to absorb at a shorter wavelength compared to the more extended conjugated system of the pyridone (keto) form.[9]

-

Using the Beer-Lambert law (A = εbc) and the ε values determined from the locked derivatives, the concentration of each tautomer in the equilibrium mixture can be calculated.[7]

-

The tautomeric equilibrium constant (KT) can then be determined for each solvent.

-

Table 2: Expected UV-Vis Absorption Maxima (λmax) for Tautomers

| Tautomer Form | Expected λmax (nm) in Polar Solvents | Expected λmax (nm) in Non-Polar Solvents |

|---|---|---|

| Di-enol | 270 - 290 | 275 - 295 |

| Keto-enol / Di-keto | 300 - 330 | Shifted or lower intensity |

Note: These values are illustrative. The keto forms, being more polar, are expected to be more stabilized and thus more prominent in polar solvents, leading to a more intense long-wavelength absorption band.[7][8]

Computational Chemistry: Predicting Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of each tautomer and can effectively model solvent effects.[3][11] This approach allows for the calculation of relative energies, geometries, and spectroscopic properties, complementing experimental findings.

-

Structure Optimization:

-

Build the 3D structures of all plausible tautomers.

-

Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

-

Solvation Modeling:

-

Re-optimize the geometries and calculate energies in the presence of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[12] This simulates the bulk electrostatic effect of the solvent.

-

-

Energy Analysis:

-

Calculate the relative Gibbs free energies (ΔG) between the tautomers in the gas phase and in each solvent. The tautomer with the lowest free energy is the most stable under those conditions.

-

Table 3: Hypothetical Relative Gibbs Free Energy (ΔG) in kcal/mol

| Tautomer Form | Gas Phase (ΔGrel) | Cyclohexane (ΔGrel) | Water (ΔGrel) |

|---|---|---|---|

| Di-enol | 0.0 (Reference) | 0.0 (Reference) | +2.5 |

| Keto-enol | +1.5 | +0.8 | 0.0 (Reference) |

| Di-keto | +4.0 | +3.2 | +1.0 |

Note: These are hypothetical values illustrating the expected trend. The aromatic di-enol is often most stable in the gas phase, while polar keto forms are stabilized by polar solvents like water.[7][13]

Implications for Drug Discovery and Materials Science

The dominant tautomeric form of a molecule is not an academic curiosity; it is a critical determinant of its function.

-

Pharmacological Activity: The shape, hydrogen bond donor/acceptor pattern, and polarity of a molecule dictate its interaction with a biological target. The keto and enol forms of 4-(Trifluoromethyl)pyridine-2,6-diol present entirely different pharmacophores to a receptor or enzyme active site.[1] Understanding the predominant form under physiological conditions (aqueous environment) is essential for rational drug design.

-

Physicochemical Properties: Tautomerism directly impacts solubility, lipophilicity (LogP), and crystal packing. A shift in the equilibrium can change a compound from being membrane-permeable to water-soluble, drastically affecting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Chemical Reactivity and Synthesis: The keto form possesses a nucleophilic nitrogen, whereas the enol form has a nucleophilic oxygen. This difference in reactivity must be considered when designing synthetic routes or predicting metabolic pathways.[14]

Conclusion

The tautomeric equilibrium of 4-(Trifluoromethyl)pyridine-2,6-diol is a complex interplay of structural, electronic, and environmental factors. A thorough characterization is not optional but mandatory for any meaningful application of this compound. By employing a synergistic combination of high-resolution NMR, solvent-dependent UV-Vis spectroscopy, and predictive computational modeling, researchers can build a comprehensive understanding of this dynamic system. This knowledge is the foundation for designing more effective pharmaceuticals, developing novel materials, and ultimately, controlling chemical function at the molecular level.

References

- The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol. Benchchem.

- A SYSTEMATIC STUDY OF HETEROCYCLIC KETO-ENOL TAUTOMERXSM. HKU Scholars Hub.

- Keto-enol tautomerism in the development of new drugs. Frontiers.

- Keto–Enol Tautomerism. Fiveable.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.

- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing.

- Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog.

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.

- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise.

- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. ResearchGate.

- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry - ACS Publications.

- 4-(Trifluoromethyl)pyridine-2,6-diol. Achmem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents.

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH.

- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. SciSpace.

- 4-(Trifluoromethyl)pyridine wiki. Guidechem.

- 4-(Trifluoromethyl)pyridine Chemical Properties,Uses,Production. ChemicalBook.

- 2,6-Dichloro-4-(trifluoromethyl)pyridine. PubChem.

- 4-(Trifluoromethyl)pyridine. PubChem.

- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.

- Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry - ACS Publications.

- Theoretical Studies of the Tautomers of Pyridinethiones.

- A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. ResearchGate.

- Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate.

- 3-CYANO-2,6-DIHYDROXY-4-(TRIFLUOROMETHYL)PYRIDINE. ChemicalBook.

- Spectroscopic Characterization of 2,6-Divinylpyridine: A Technical Guide. Benchchem.

- From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate.

- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database.

- Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. ResearchGate.

- Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.

- Stabilization and Structure of the Cis Tautomer of a Free-Base Porphyrin. PubMed.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.

- 4-(Trifluoromethyl)pyridine 97. Sigma-Aldrich.

- How about Tautomers?. WuXi Biology.

- Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH.

- 4-(Trifluoromethyl)pyridine 97. Sigma-Aldrich.

- Reactions of Hydroxypyridines with 1‐Chloro‐2,4,6‐trinitrobenzene − Product Structure, Kinetics, and Tautomerism. ResearchGate.

- Ion recognition properties of new pyridine-2,6-dicarboxamide bearing propeller-like pendant residues: multi-spectroscopic approach. ResearchGate.

- Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO. MDPI.

- A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D.

- 4-(Trifluoromethyl)pyridine-2,6-diol. ChemScene.

- 2,6-Dihydroxypyridine. Wikipedia.

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. fiveable.me [fiveable.me]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. wuxibiology.com [wuxibiology.com]

- 14. researchgate.net [researchgate.net]

solubility of 4-(Trifluoromethyl)pyridine-2,6-diol in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)pyridine-2,6-diol in Organic Solvents

Authored by: Senior Application Scientist, Gemini AI

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to the final formulation. This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)pyridine-2,6-diol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this guide focuses on the theoretical principles governing its solubility, predictive analysis based on its structural features, and a detailed experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical framework for working with this compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 4-(Trifluoromethyl)pyridine-2,6-diol, understanding its solubility profile is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization is crucial for achieving high yield and purity.

-

Formulation Science: The bioavailability of a drug is often dependent on its solubility. Poor solubility can lead to low absorption and limited therapeutic efficacy.

-

Analytical Chemistry: The choice of solvent is critical for developing accurate and reproducible analytical methods, such as chromatography and spectroscopy.

The "like dissolves like" principle serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] However, the interplay of various intermolecular forces makes solubility a complex phenomenon that often requires empirical determination.

Molecular Structure and Predicted Solubility of 4-(Trifluoromethyl)pyridine-2,6-diol

The structure of 4-(Trifluoromethyl)pyridine-2,6-diol is key to understanding its solubility behavior.

Chemical Structure:

-

Formula: C₆H₄F₃NO₂

-

Molecular Weight: 179.1 g/mol

-

Key Features:

-

A pyridine ring, which is a polar aromatic heterocycle.

-

Two hydroxyl (-OH) groups at positions 2 and 6, capable of acting as both hydrogen bond donors and acceptors.

-

A trifluoromethyl (-CF₃) group at position 4, which is a strong electron-withdrawing group and increases lipophilicity.[3]

-

The presence of both highly polar hydroxyl groups and a lipophilic trifluoromethyl group suggests that 4-(Trifluoromethyl)pyridine-2,6-diol will exhibit nuanced solubility. It can be anticipated to be soluble in polar, protic solvents that can engage in hydrogen bonding with the hydroxyl groups. Its solubility in nonpolar solvents is expected to be limited.

Tautomerism: It is important to note that 2,6-dihydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of 4-(Trifluoromethyl)pyridine-2,6-diol, it can exist in tautomeric forms, including 6-hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one. This tautomerism can influence its hydrogen bonding capabilities and, consequently, its solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Key factors influencing the solubility of 4-(Trifluoromethyl)pyridine-2,6-diol include:

-

Polarity: The molecule possesses both polar (hydroxyl groups, pyridine nitrogen) and nonpolar (trifluoromethyl group) regions. Solvents with a similar balance of polarity are likely to be effective.

-

Hydrogen Bonding: The two hydroxyl groups are significant contributors to the molecule's ability to form hydrogen bonds. Solvents that are strong hydrogen bond donors or acceptors (e.g., alcohols, water, DMSO) are predicted to be good solvents.

-

Temperature: The solubility of most solids increases with temperature as the dissolution process is often endothermic.[1]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a qualitative prediction of the solubility of 4-(Trifluoromethyl)pyridine-2,6-diol in a range of organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Moderate to High | Capable of extensive hydrogen bonding with the hydroxyl groups. The trifluoromethyl group may limit very high solubility. |

| Methanol | Polar, Protic | High | Similar to water, can act as both a hydrogen bond donor and acceptor. |

| Ethanol | Polar, Protic | High | Good hydrogen bonding capabilities. |

| Isopropanol | Polar, Protic | Moderate | Increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility. |

| Acetone | Polar, Aprotic | Moderate | A good hydrogen bond acceptor, but lacks a donor proton. |

| Acetonitrile | Polar, Aprotic | Moderate to Low | Polar, but a weaker hydrogen bond acceptor than acetone. |

| Dichloromethane | Nonpolar | Low | Unable to effectively solvate the polar hydroxyl groups. |

| Toluene | Nonpolar | Low | Lacks the polarity and hydrogen bonding capability to dissolve the solute. |

| Hexane | Nonpolar | Very Low / Insoluble | A nonpolar alkane, a very poor solvent for this polar compound. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | A strong hydrogen bond acceptor, highly effective at dissolving polar compounds. |

| N,N-Dimethylformamide (DMF) | Polar, Aprotic | High | Another strong hydrogen bond acceptor, similar to DMSO. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the shake-flask method, a reliable and widely used technique for determining equilibrium solubility.[1]

Materials and Equipment

-

4-(Trifluoromethyl)pyridine-2,6-diol (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[1]

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of each selected organic solvent (e.g., 5 mL).

-

Add an excess amount of 4-(Trifluoromethyl)pyridine-2,6-diol to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sampling and Filtration:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 4-(Trifluoromethyl)pyridine-2,6-diol.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.[4]

-

In case of contact with eyes or skin, rinse immediately with plenty of water.[4]

-

Refer to the material safety data sheet (MSDS) for detailed safety information.[4]

Conclusion

While quantitative solubility data for 4-(Trifluoromethyl)pyridine-2,6-diol in various organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from its molecular structure. The presence of both polar hydroxyl groups and a lipophilic trifluoromethyl group suggests a preference for polar, protic solvents. For precise quantitative data, a systematic experimental approach, such as the shake-flask method detailed in this guide, is essential. The information and protocols provided herein offer a robust framework for researchers and professionals in the pharmaceutical industry to effectively work with and characterize the solubility of this compound, facilitating its application in synthesis, formulation, and analysis.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- How to determine the solubility of a substance in an organic solvent? ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- SAFETY DATA SHEET. Unknown Source.

- 4-(Trifluoromethyl)pyridine-2,6-diol. Achmem.

- 4-(Trifluoromethyl)pyridine. ChemicalBook.

- 4-(Trifluoromethyl)pyridine. Guidechem.

- 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine. Benchchem.

- 4-(Trifluoromethyl)pyridine-2,6-diol. ChemScene.

Sources

An In-depth Technical Guide to the Electrophilicity of Trifluoromethylated Pyridines

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyridine scaffold represents a cornerstone of modern medicinal and agricultural chemistry. This guide provides an in-depth analysis of the profound impact of trifluoromethylation on the electronic properties and reactivity of the pyridine ring. We will explore the fundamental principles governing the enhanced electrophilicity of these heterocycles, detailing the mechanistic underpinnings of their reactivity, particularly in nucleophilic aromatic substitution (SₙAr) reactions. This document serves as a technical resource, offering field-proven insights, detailed synthetic protocols, and a survey of the applications that leverage the unique chemical behavior of these privileged structural motifs.

Introduction: The Synergy of Pyridine and the Trifluoromethyl Group

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the aqueous solubility of a molecule.[1] However, the true power of this scaffold is often unlocked through substitution. Among the vast arsenal of chemical modifications, the introduction of a trifluoromethyl (-CF₃) group is particularly transformative.

The CF₃ group is not merely a bulky, lipophilic appendage. It is a potent electron-withdrawing group, a property stemming from the high electronegativity of its three fluorine atoms.[2] This strong inductive effect dramatically alters the electronic landscape of the parent molecule. When appended to a pyridine ring—a heterocycle already rendered electron-deficient by its electronegative nitrogen atom—the result is a highly polarized, electrophilic system primed for specific chemical transformations. This synergistic effect confers several advantageous properties sought by drug developers, including:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism at that position.[3]

-

Increased Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, enhancing bioavailability.[3][4]

-

Modulated pKa: The electron-withdrawing nature of the CF₃ group lowers the pKa of the pyridine nitrogen, reducing its basicity.

-

Altered Binding Affinities: The unique electronic and steric profile can lead to improved interactions with biological targets.[3]

This guide will dissect the chemical consequences of these properties, focusing on how the enhanced electrophilicity of trifluoromethylated pyridines dictates their synthetic utility.

The Electronic Core: Understanding the Source of Enhanced Electrophilicity

The reactivity of an aromatic ring is dictated by its electron density. Pyridine itself is less reactive towards electrophilic aromatic substitution than benzene and more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The introduction of a CF₃ group drastically amplifies this electron deficiency.

The Hammett constant (σ) quantifies the electron-donating or -withdrawing influence of a substituent. The CF₃ group possesses a significantly positive Hammett constant (σₚ = 0.54), indicating its powerful electron-withdrawing nature through induction.[2] This effect depletes electron density from the pyridine ring, making it a much stronger electrophile.

The position of the CF₃ group is critical in determining the regioselectivity of subsequent reactions.

-

CF₃ at C-2 or C-4: The inductive pull is synergistic with the nitrogen's electron-withdrawing effect, strongly activating the ring for nucleophilic attack, particularly at the para and ortho positions relative to the nitrogen.

-

CF₃ at C-3: The inductive effect still renders the entire ring more electron-poor, but the activation for nucleophilic attack is generally less pronounced compared to 2- or 4-substitution.

This profound electronic perturbation is the primary driver behind the characteristic reactivity of trifluoromethylated pyridines, making them exceptionally valuable substrates for nucleophilic aromatic substitution (SₙAr).

Reactivity Profile: Nucleophilic Aromatic Substitution (SₙAr) as the Signature Reaction

The hallmark reaction of trifluoromethylated pyridines is SₙAr. In this two-step process, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores aromaticity.

The trifluoromethyl group facilitates this reaction in two crucial ways:

-

Activation of the Ring: By lowering the electron density of the ring, it lowers the activation energy for the initial nucleophilic attack, accelerating the rate-determining step.

-

Stabilization of the Intermediate: The CF₃ group provides powerful inductive stabilization for the negative charge developed in the Meisenheimer complex.

This is especially effective when the nucleophile attacks at the C-2 or C-4 positions, as the negative charge can be delocalized onto the electronegative ring nitrogen, a highly stabilizing resonance contributor.[5] The CF₃ group further stabilizes this intermediate regardless of its position.

The enhanced electrophilicity makes trifluoromethylated pyridines reactive towards a wide range of soft and hard nucleophiles, including amines, alkoxides, thiolates, and carbanions, often under mild conditions. This reliable reactivity makes them ideal building blocks in multi-step synthetic campaigns.

Synthesis of Trifluoromethylated Pyridine Building Blocks

The utility of these electrophilic scaffolds is predicated on their accessibility. Industrial and laboratory-scale syntheses typically fall into two major categories.

Halogen Exchange on Picoline Precursors

This is a classic and robust industrial approach, starting from readily available picolines (methylpyridines).[2][6] The process involves the free-radical chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (halex) reaction with a fluoride source, such as hydrogen fluoride (HF), to yield the trifluoromethyl group.[7] Further chlorination of the pyridine ring can be performed to install leaving groups for subsequent SₙAr reactions.

A key industrial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is synthesized via this strategy and is a precursor to numerous agrochemicals.[6][8] The synthesis can be performed in a stepwise liquid-phase/vapor-phase process or a simultaneous vapor-phase reaction at high temperatures.[2]

Ring Construction and Direct Trifluoromethylation

Alternative strategies involve building the pyridine ring from smaller, trifluoromethyl-containing fragments or the direct introduction of a CF₃ group onto a pre-functionalized pyridine.[6][9] The latter often employs trifluoromethyl-copper species or modern electrophilic trifluoromethylating reagents like Togni or Umemoto reagents, though these are typically used for late-stage functionalization.[10][11]

Experimental Protocols: A Practical Guide

To bridge theory and practice, this section provides a representative, self-validating protocol for a common SₙAr reaction.

Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine

This protocol describes the methoxylation of 2-chloro-5-(trifluoromethyl)pyridine, a common transformation leveraging the electrophilicity of the substrate.

Causality: The reaction's success hinges on the high electrophilicity of the C-2 position, which is activated by both the ring nitrogen and the C-5 trifluoromethyl group. Sodium methoxide serves as a potent, non-sterically hindered nucleophile. Anhydrous conditions are crucial as water could compete as a nucleophile or quench the methoxide. The reflux temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

Methodology:

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous methanol (40 mL). Carefully add sodium metal (0.60 g, 26 mmol, 1.3 eq) in small portions. Stir until all sodium has dissolved to form sodium methoxide.

-

Scientist's Note: This in situ preparation ensures a fresh, anhydrous source of sodium methoxide. Commercial solutions can also be used if their concentration and water content are known.

-

-

Substrate Addition: To the freshly prepared sodium methoxide solution, add 2-chloro-5-(trifluoromethyl)pyridine (3.63 g, 20 mmol, 1.0 eq) via syringe or cannula.

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water (50 mL). The product is often a solid or oil that can be extracted.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: The crude product can be purified by flash column chromatography on silica gel or by distillation to afford 2-methoxy-5-(trifluoromethyl)pyridine as a clear oil or low-melting solid.

Applications in Industry: From Lab Bench to Market

The predictable reactivity and favorable physicochemical properties of trifluoromethylated pyridines have led to their integration into numerous commercial products, particularly in the agrochemical and pharmaceutical sectors.[2][6]

The electrophilic nature of intermediates like 2-chloro-5-(trifluoromethyl)pyridine or 2,3,5-DCTF is directly exploited in their synthesis. The C-Cl bond serves as a reliable handle for SₙAr reactions to build the final, complex active ingredient.

| Compound Name | Class | Key Intermediate | Application |

| Fluazifop-butyl [6] | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine | Post-emergence control of grass weeds in broad-leaved crops. |

| Flonicamid [8] | Insecticide | 4-(Trifluoromethyl)nicotinic acid derivatives | Selective control of sucking insects like aphids. |

| Fluazinam [8] | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Broad-spectrum control of fungal diseases in various crops. |

| Picoxystrobin | Fungicide | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | A strobilurin fungicide used for disease control in cereals. |

Conclusion and Future Outlook

Trifluoromethylated pyridines are not merely another class of heterocyclic compounds; they are precision tools for the modern chemist. The powerful, synergistic electron-withdrawing effects of the ring nitrogen and the CF₃ group create a highly electrophilic and synthetically versatile scaffold. A thorough understanding of the principles governing their electrophilicity allows researchers to rationally design synthetic routes and predict reactivity with a high degree of confidence. As synthetic methodologies for fluorination continue to advance, and our understanding of fluorine's role in molecular recognition deepens, the strategic application of trifluoromethylated pyridines in the development of next-generation pharmaceuticals and agrochemicals is set to expand even further.

References

-

Fujikawa, S., & Akagi, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Abbas, M. G., et al. (2023). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. PharmaChem. Available at: [Link]

-

Singh, V. K., et al. (2024). Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. Available at: [Link]

-

Fujikawa, S., & Akagi, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Autech Industry Co.,Limited. (n.d.). The Value of Trifluoromethyl Pyridines in Modern Chemistry. Autech Industry. Available at: [Link]

- Fujioka, G. S. (1987). Preparation of (trifluoromethyl)pyridines. Google Patents.

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]

-

Vitaku, E., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Available at: [Link]

-

Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

-

Xu, X., et al. (2016). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. Available at: [Link]

-

de F. Santos, M. L., et al. (2009). Electrophile affinity: a reactivity measure for aromatic substitution. PubMed. Available at: [Link]

-

Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. Available at: [Link]

-

Umemoto, T., et al. (1996). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Available at: [Link]

-

Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of the Trifluoromethyl Group in Pyridine Ring Activation

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of substituents and aromatic systems is paramount. This guide provides a comprehensive exploration of the trifluoromethyl (-CF3) group's profound influence on the electronic properties and reactivity of the pyridine ring, a scaffold of immense importance in pharmaceuticals and agrochemicals.[1][2] We will delve into the fundamental principles governing this activation, present practical synthetic methodologies, and discuss the strategic application of this knowledge in modern chemical research.

Part 1: The Trifluoromethyl Group - A Unique Activator

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms, significantly alters the electron density distribution within an aromatic ring.[1][3][4] Unlike simple alkyl groups, the -CF3 group deactivates aromatic rings towards electrophilic substitution while simultaneously activating them for nucleophilic attack.[5] This dual reactivity is central to its utility in chemical synthesis.

Electronic Effects on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. The introduction of a trifluoromethyl group further exacerbates this electron deficiency. The potent inductive effect (-I) of the -CF3 group withdraws electron density from the ring system, making the carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles.[3][4]

This activation is most pronounced when the -CF3 group is positioned ortho or para to a leaving group, as the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom and the trifluoromethyl group through resonance.[6][7]

Table 1: Physicochemical Properties of Trifluoromethylpyridines vs. Parent Pyridine

| Compound | pKa of Conjugate Acid | CLogP | Dipole Moment (D) |

| Pyridine | 5.25 | 0.65 | 2.22 |

| 2-(Trifluoromethyl)pyridine | 1.69 | 1.85 | 4.13 |

| 3-(Trifluoromethyl)pyridine | 2.84 | 1.70 | 3.56 |

| 4-(Trifluoromethyl)pyridine | 1.76 | 1.88 | 4.19 |

Note: The data presented are representative values and may vary slightly depending on the source and measurement conditions.

The lower pKa values of trifluoromethylpyridines compared to pyridine clearly indicate their reduced basicity due to the electron-withdrawing nature of the -CF3 group. The increased CLogP values highlight the enhanced lipophilicity conferred by the trifluoromethyl group, a crucial property in drug design.[5]

Part 2: Activation Towards Nucleophilic Aromatic Substitution (SNAr)

The primary consequence of trifluoromethyl group installation on a pyridine ring is the significant enhancement of its reactivity towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-N, C-O, and C-S bonds on aromatic scaffolds.[6][8]

Mechanism of SNAr on Trifluoromethylated Pyridines

The SNAr reaction on a trifluoromethyl-substituted pyridine typically proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The trifluoromethyl group plays a crucial role in stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate.

Regioselectivity in SNAr Reactions

The position of the trifluoromethyl group on the pyridine ring dictates the regioselectivity of nucleophilic attack. For SNAr to be efficient, the -CF3 group should be located at a position that can stabilize the negative charge of the Meisenheimer intermediate through resonance. This typically means the -CF3 group is positioned ortho or para to the leaving group.

Diagram 1: SNAr Mechanism on 2-Chloro-5-(trifluoromethyl)pyridine

Caption: SNAr mechanism on a trifluoromethylated pyridine.

Part 3: Synthetic Strategies for Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines is a critical aspect of their application. Several methods have been developed, each with its own advantages and limitations.

Halogen Exchange Reactions

One of the most common methods for introducing a trifluoromethyl group is through a halogen exchange reaction, where a trichloromethyl-substituted pyridine is treated with a fluorinating agent such as HF or SbF3.[9] This method is often employed in industrial settings for the large-scale production of key intermediates.[1][2]

Cyclocondensation Reactions

Trifluoromethylated pyridine rings can also be constructed through cyclocondensation reactions using trifluoromethyl-containing building blocks.[1][10] This approach offers a high degree of flexibility in accessing a wide range of substituted trifluoromethylpyridines.

Direct C-H Trifluoromethylation

More recently, methods for the direct C-H trifluoromethylation of pyridines have emerged as powerful tools.[11][12][13][14] These reactions, often involving radical or nucleophilic trifluoromethylating agents, provide a more atom-economical and step-efficient route to these valuable compounds.

Diagram 2: Synthetic Routes to Trifluoromethylpyridines

Caption: Major synthetic strategies for accessing trifluoromethylpyridines.

Part 4: Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative protocol for the SNAr of 2-chloro-5-(trifluoromethyl)pyridine with a generic amine nucleophile. This protocol is intended as a general guideline and may require optimization for specific substrates and nucleophiles.

Materials and Reagents

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Base (e.g., K2CO3, Cs2CO3, or Et3N)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and the anhydrous solvent.

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-(trifluoromethyl)pyridin-2-amine.

Part 5: Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethyl group have made trifluoromethylpyridines invaluable scaffolds in medicinal chemistry and agrochemical research.[1][2]

Medicinal Chemistry

The introduction of a -CF3 group can significantly improve the pharmacological profile of a drug candidate.[5] Key benefits include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.[5]

-

Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group can be used to fine-tune the pKa of nearby functional groups, which can impact drug-receptor interactions.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the optimization of lead compounds.[5][15][16][17]

Agrochemicals

Trifluoromethylpyridines are key components of numerous successful herbicides, insecticides, and fungicides.[1][2][18] The presence of the -CF3 group often enhances the potency and selectivity of these agrochemicals. For instance, fluazifop-butyl, a widely used herbicide, contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety.[1][2]

Conclusion